molecular formula C12H5F6NO3 B3282957 4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 75999-54-1

4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B3282957
CAS No.: 75999-54-1
M. Wt: 325.16 g/mol
InChI Key: PZHCUXLWGGIIJQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with significant trifluoromethyl groups at the 2 and 8 positions and a hydroxyl group at the 4 position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.

  • Hydroxylation: The hydroxyl group at the 4 position can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

  • Carboxylation: The carboxylic acid group at the 3 position can be introduced through carboxylation reactions, typically using reagents like carbon dioxide or formic acid under specific conditions.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient separation techniques to ensure the purity and yield of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the hydroxyl group at the 4 position.

  • Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups or the carboxylic acid group.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, osmium tetroxide, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives or fully oxidized quinoline derivatives.

  • Reduction Products: Reduced trifluoromethyl groups or carboxylic acid derivatives.

  • Substitution Products: Quinoline derivatives with different functional groups at various positions.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various quinoline derivatives, which are important in organic chemistry research. Biology: Medicine: The compound's unique structure makes it a candidate for pharmaceutical applications, including the development of new therapeutic agents. Industry: It is used in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity and binding affinity to biological targets, while the hydroxyl and carboxylic acid groups can interact with enzymes and receptors. The specific pathways involved would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2,8-Bis(trifluoromethyl)quinoline-3-carboxylic acid: Lacks the hydroxyl group at the 4 position.

  • 4-Hydroxyquinoline-3-carboxylic acid: Lacks the trifluoromethyl groups at the 2 and 8 positions.

  • 2,8-Dichloroquinoline-3-carboxylic acid: Contains chlorine atoms instead of trifluoromethyl groups.

Uniqueness: The presence of both trifluoromethyl groups and a hydroxyl group in 4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid gives it unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-oxo-2,8-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NO3/c13-11(14,15)5-3-1-2-4-7(5)19-9(12(16,17)18)6(8(4)20)10(21)22/h1-3H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHCUXLWGGIIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C(C2=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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